5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid: is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a cyclopropylmethoxy group attached to the pyrazole ring, which is further substituted with a carboxylic acid group at the 4-position and a methyl group at the 1-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via an alkylation reaction using cyclopropylmethanol and a suitable alkylating agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-(Cyclopropylmethoxy)-1-ethyl-1H-pyrazole-4-carboxylic acid
- 5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-sulfonic acid
Uniqueness
5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropylmethoxy group imparts steric hindrance and electronic effects that can affect the compound’s interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
5-(cyclopropylmethoxy)-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-11-8(14-5-6-2-3-6)7(4-10-11)9(12)13/h4,6H,2-3,5H2,1H3,(H,12,13) |
InChI Key |
WCFXCYARTGXQAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)OCC2CC2 |
Origin of Product |
United States |
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